(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate
Description
Properties
IUPAC Name |
methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Sequence
The most direct route begins with ethyl 2-oxocyclopentanecarboxylate, which undergoes stereoselective reduction to introduce the hydroxyl group at the 2S position. Subsequent esterification with methanol yields the target compound.
Key Steps :
-
Reduction of Ketoester : Sodium borohydride (NaBH₄) or enantioselective catalysts reduce the ketone to a secondary alcohol.
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Esterification : Methanol and sulfuric acid (H₂SO₄) catalyze the transesterification of the ethyl ester to the methyl ester.
Optimization of Stereochemical Control
Achieving the (1R,2S) configuration requires chiral auxiliaries or asymmetric catalysis. For example, (R)-BINAP-ligated ruthenium complexes enable enantiomeric excess (ee) >95%. However, competing epimerization at the 1-position necessitates low-temperature conditions (-20°C) to suppress racemization.
Table 1: Comparative Yields and Conditions for Stereoselective Reduction
| Reducing Agent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| NaBH₄ | 25 | 50 | 75 |
| Ru-BINAP | -20 | 98 | 82 |
| Baker’s Yeast | 30 | 90 | 78 |
Ring Contraction Synthesis
Diketone Intermediate Strategy
A ring contraction approach converts cyclohexane derivatives to cyclopentane analogs. For example, 3,3,6,6-tetramethylcyclohexane-1,2-dione undergoes hydrazone formation, oxidation, and acid-catalyzed cyclization to yield 2,2,5,5-tetramethylcyclopentanecarboxylic acid. Adapting this method for the target compound involves:
Reaction Pathway :
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Hydrazone Formation : Reacting the diketone with hydrazine (pH 5–11) forms a monohydrazone.
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Oxidation and Cyclization : Manganese dioxide (MnO₂) oxidizes the hydrazone, followed by ethanol-mediated cyclization.
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Esterification : The carboxylic acid intermediate is treated with methanol and H₂SO₄ to form the methyl ester.
Yield and Scalability
This method achieves ~85% yield for the cyclization step but requires multiple purification stages, including ether extraction and MgSO₄ drying. Industrial applications favor continuous flow reactors to enhance throughput.
Biocatalytic Approaches
Enzymatic Reduction
Baker’s yeast-mediated reduction of ethyl 2-oxocyclopentanecarboxylate provides high stereoselectivity (ee >90%) without chiral catalysts. The enzymatic active site preferentially reduces the ketone to the (2S)-alcohol, followed by methanol esterification.
Advantages :
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Eliminates need for toxic metal catalysts.
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Scalable via immobilized enzyme reactors.
Limitations :
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Substrate inhibition at high concentrations reduces efficiency.
Industrial Production Considerations
Batch vs. Continuous Processing
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Stereoselectivity | Moderate | High |
| Throughput | Low | High |
Continuous systems minimize side reactions through precise temperature and residence time control, making them ideal for large-scale synthesis.
Challenges and Innovations
Diastereomer Separation
Chromatographic purification remains the gold standard for isolating the (1R,2S) isomer, but simulated moving bed (SMB) chromatography improves efficiency for industrial batches.
Green Chemistry Advances
Recent developments include:
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Solvent-Free Esterification : Ionic liquids replace volatile organic solvents, reducing environmental impact.
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Photocatalytic Reduction : TiO₂ nanoparticles under UV light achieve 80% yield with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkoxides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Ketones or carboxylic acids from oxidation.
- Alcohols or alkanes from reduction.
- Various substituted esters or ethers from substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H12O3
- IUPAC Name : Methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
- Chirality : The compound features specific stereochemistry at the 1 and 2 positions of the cyclopentane ring, which is crucial for its reactivity and interactions in biological systems.
Chemistry
- Chiral Building Block : (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate serves as a valuable chiral building block in organic synthesis, particularly in creating complex molecules with defined stereochemistry. Its unique structure allows for asymmetric synthesis processes that are essential in pharmaceutical development.
Biology
- Enzyme Studies : The compound is utilized in studies examining enzyme-catalyzed reactions. It acts as a substrate for various enzymes, facilitating biochemical assays that explore metabolic pathways.
- Antifungal Activity : Research indicates that derivatives of this compound exhibit antifungal properties against pathogens like Candida albicans, showcasing its potential as a therapeutic agent.
Medicine
- Therapeutic Properties : Investigations into the medicinal applications of this compound reveal its potential role in drug synthesis and as an intermediate for active pharmaceutical ingredients (APIs). Its ability to form enantiomerically enriched products through enzymatic resolutions enhances its significance in drug development.
Industry
- Fine Chemicals Production : The compound is employed in the production of fine chemicals and serves as a precursor in synthesizing agrochemicals and fragrances. Its unique functional groups contribute to its utility in various industrial applications.
Case Study 1: Enzymatic Resolution
A study explored the use of lipases to catalyze the kinetic resolution of racemic mixtures containing this compound. The results demonstrated high selectivity for the desired enantiomer, highlighting its potential in producing optically active compounds critical for pharmaceuticals.
Case Study 2: Antifungal Screening
In a screening study against various fungal strains, derivatives of this compound exhibited significant antifungal activity. This research emphasizes the compound's potential as a lead structure for developing new antifungal agents.
Mechanism of Action
The mechanism by which (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate with structurally related cyclopentane derivatives, focusing on stereochemistry, substituent effects, and applications.
Table 1: Structural and Physical Properties
Key Comparisons
Stereochemistry and Functional Groups The target compound’s hydroxyl group at C2 distinguishes it from methyl 2-cyclopentanonecarboxylate (2-keto group), which lacks hydrogen-bonding capacity, reducing solubility in polar solvents . The (1R,2S) configuration contrasts with methyl 1-(methylamino)cyclopentanecarboxylate, where the amino group introduces basicity (evidenced by δ 9.18 ppm in 1H-NMR) . This substitution enhances interactions with acidic biological targets but reduces stability compared to hydroxyl-containing analogs.
Hydrogen Bonding and Crystal Packing
- The chlorophenyl-indole derivative in exhibits complex hydrogen-bonding networks (N–H⋯O) and variable dihedral angles (49.00°–81.91°), leading to dense crystal packing. In contrast, the hydroxyl group in the target compound likely forms simpler intermolecular hydrogen bonds, affecting its crystallinity and melting point.
Collision Cross-Section (CCS) and Stereochemical Effects The (1R,2S)-hydroxy analog has a predicted CCS of 130.9 Ų ([M+H]+), slightly lower than its amino derivative (131.7 Ų, [M-H]-) . This suggests that stereochemistry and substituent polarity influence molecular size/shape in gas-phase interactions (e.g., mass spectrometry).
Pharmaceutical Relevance
- The Boc-protected analog in demonstrates how bulky substituents (e.g., tert-butoxycarbonyl) enhance metabolic stability in prodrugs. The target compound’s simpler structure may favor easier synthetic modification but lower bioavailability.
Biological Activity
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is a chiral organic compound with significant biological activity. Its unique structural features, including a hydroxyl group and a carboxylate ester, make it an important candidate for various biochemical applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
- Structure : The compound contains a cyclopentane ring with hydroxyl and carboxylate ester functional groups, contributing to its reactivity and biological interactions.
Antifungal Properties
Research has highlighted the antifungal activity of this compound against Candida albicans. This compound exhibits significant efficacy in inhibiting fungal growth, making it a promising candidate for developing antifungal agents. A study indicated that the compound's structural rigidity enhances its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
Opioid Receptor Interaction
The compound has been investigated for its interaction with opioid receptors, particularly the μ-opioid receptor. It has been shown to act as a selective agonist, which may have implications for pain management therapies. In vitro studies demonstrated that derivatives of this compound can enhance analgesic effects while minimizing side effects typically associated with opioid use .
Enzyme Substrate Role
This compound serves as a substrate in various enzymatic reactions. Its hydroxyl and ester functionalities allow it to participate in reactions catalyzed by enzymes such as esterases and oxidases. This property is particularly useful in biochemical assays aimed at studying enzyme kinetics and mechanisms .
Synthesis
The synthesis of this compound typically follows these steps:
- Starting Material : Cyclopentanone is reduced stereoselectively to form (1R,2S)-2-hydroxycyclopentanone.
- Esterification : The hydroxyl group of (1R,2S)-2-hydroxycyclopentanone is esterified using methanol in the presence of an acid catalyst to yield the target compound.
Case Study 1: Antifungal Activity Assessment
In a controlled laboratory setting, this compound was tested against various strains of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antifungals, indicating its potential as a novel antifungal agent .
Case Study 2: Opioid Receptor Binding Affinity
A study evaluated the binding affinity of various derivatives of this compound at μ-opioid receptors. Results showed that certain modifications enhanced binding affinity by up to six times compared to standard opioid agonists .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate?
- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, ethyl 3-azido-2-hydroxycyclopentane-carboxylate (a structurally analogous compound) was synthesized using chiral auxiliaries or catalysts to control stereochemistry . Key steps include:
- Use of chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of cyclopentene precursors.
- Enzymatic esterification with lipases to resolve racemic mixtures.
- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, the crystal structure of a related cyclopentane derivative revealed dihedral angles (79.45°–81.91°) between aromatic and cyclopentane rings, confirming stereochemistry . Complementary techniques include:
- NMR : NOESY experiments to assess spatial proximity of protons.
- Circular Dichroism (CD) : Correlate Cotton effects with known stereoisomers.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using COSY and HSQC. For example, ethyl 3-azido-2-hydroxycyclopentane-carboxylate showed distinct shifts at δ 4.18 (quartet, ester CH₂) and δ 1.28 (triplet, CH₃) .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For cyclobutane analogs, ring strain (~26 kcal/mol in cyclobutane) significantly influences reactivity . Steps include:
- Optimize geometries of reactants and products.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate solvent effects using PCM (Polarizable Continuum Model).
Q. What strategies mitigate racemization during esterification of 2-hydroxycyclopentanecarboxylic acid?
- Methodological Answer :
- Low-Temperature Reactions : Perform esterification at 0–5°C to reduce thermal racemization .
- Protecting Groups : Temporarily protect the hydroxyl group with TBS (tert-butyldimethylsilyl) or acetyl.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) retain stereochemistry under mild conditions .
Q. How is the hydrogen-bonding network analyzed in cyclopentane derivatives like this compound?
- Methodological Answer : Crystal packing analysis reveals intermolecular interactions. In a related compound, N–H⋯O hydrogen bonds formed dimers with bond lengths of 1.97–2.12 Å . Tools include:
- Mercury Software : Visualize H-bonding and π-π interactions.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H, C⋯H).
Q. What are the challenges in scaling up enantioselective synthesis without compromising stereopurity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for consistent stereocontrol.
- Kinetic Resolution : Optimize reaction time to favor the desired enantiomer.
- In-line Analytics : Use PAT (Process Analytical Technology) for real-time ee monitoring .
Data Contradictions and Gaps
- Ecological Impact : No toxicity or biodegradability data are available for related cyclopentane derivatives, highlighting a research gap .
- Crystal Disorder : Some cyclopentane-based crystals exhibit disordered water molecules (e.g., 0.2-hydrate in ), complicating structural refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
